5-(2-chlorophenyl)-7-methoxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
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Overview
Description
5-(2-Chlorophenyl)-7-methoxy-3-phenyl-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-7-methoxy-3-phenyl-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione typically involves the cyclization of appropriate thioamide and amidine precursors. One common method involves the reaction of 2-chlorobenzaldehyde with thiourea and an appropriate methoxy-substituted benzaldehyde under acidic conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-7-methoxy-3-phenyl-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(2-Chlorophenyl)-7-methoxy-3-phenyl-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of various enzymes and biological pathways.
Medicine: It is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-7-methoxy-3-phenyl-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine: Known for its anticancer activity.
7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2-thione: Exhibits significant antiproliferative activity.
2-Substituted thiazolo[3,2-a]pyrimidines: These compounds have shown various biological activities, including antibacterial and antifungal properties.
Uniqueness
5-(2-Chlorophenyl)-7-methoxy-3-phenyl-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorophenyl and 7-methoxy groups enhances its lipophilicity and potential for interaction with biological targets .
Properties
Molecular Formula |
C18H12ClN3OS2 |
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Molecular Weight |
385.9 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-7-methoxy-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C18H12ClN3OS2/c1-23-17-14-16(20-15(21-17)12-9-5-6-10-13(12)19)22(18(24)25-14)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
PXDWHBMRUQVFSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC2=C1SC(=S)N2C3=CC=CC=C3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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